A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-2-thiourea
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and characterization of 1-(3-acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This guide details the synthetic protocol, purification methods, and comprehensive characterization data.
Introduction
Thiourea derivatives are a versatile class of organic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The presence of the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, makes these compounds valuable scaffolds in drug discovery. The title compound, 1-(3-acetylphenyl)-2-thiourea, incorporates a substituted phenyl ring, suggesting potential for further functionalization and exploration of its structure-activity relationships. Its molecular formula is C₉H₁₀N₂OS and it has a molecular weight of 194.25 g/mol .[1]
Synthesis of 1-(3-Acetylphenyl)-2-thiourea
The synthesis of N-aryl thioureas can be effectively achieved through the reaction of the corresponding aromatic amine with an isothiocyanate. A common and efficient method involves the in situ generation of acetyl isothiocyanate from the reaction of acetyl chloride with ammonium thiocyanate, which then reacts with the amine.[2][3]
Reaction Scheme:
The synthesis proceeds in two main steps:
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Formation of the acetyl isothiocyanate intermediate.
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Reaction of the intermediate with 3-aminoacetophenone.
A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone and refluxed. After cooling, a solution of 3-aminoacetophenone in acetone is added, and the mixture is refluxed for several hours. The product is precipitated by pouring the reaction mixture into acidified cold water.[2][3]
Experimental Protocol: Synthesis
Materials:
-
3-aminoacetophenone
-
Ammonium thiocyanate
-
Acetyl chloride
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Acetone (anhydrous)
-
Hydrochloric acid (concentrated)
-
Distilled water
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating plate
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Beaker
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Büchner funnel and vacuum flask
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Melting point apparatus
Procedure:
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In a 250 mL round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in 30 mL of anhydrous acetone.
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While stirring, add a solution of acetyl chloride (0.10 mol) in 30 mL of anhydrous acetone dropwise using a dropping funnel.
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After the addition is complete, heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
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Add a solution of 3-aminoacetophenone (0.10 mol) in 10 mL of acetone to the reaction mixture.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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After completion, pour the reaction mixture into a beaker containing 200 mL of cold water, acidified with a few drops of concentrated hydrochloric acid.
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A solid precipitate of 1-(3-acetylphenyl)-2-thiourea will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from ethanol to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
-
Determine the yield and melting point of the final product.
Characterization of 1-(3-Acetylphenyl)-2-thiourea
The synthesized compound is characterized by various analytical techniques to confirm its structure and purity.
Physical Properties
The physical properties of the synthesized compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂OS | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| Appearance | Expected to be a crystalline solid. | |
| Melting Point | To be determined experimentally. |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Reference for Analogy |
| ~3160 | N-H Stretching | Broad | [2] |
| ~1690 | C=O Stretching (acetyl) | Strong, sharp | [2] |
| ~1600, ~1480 | C=C Stretching (aromatic) | Medium to sharp | |
| ~1270 | C-N Stretching | Medium | [2] |
| ~700 | C=S Stretching | Medium to weak | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Expected Chemical Shifts, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -C(=O)CH₃ |
| ~7.5 - 8.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~9.0 - 10.0 | Broad Singlet | 2H | -NH- protons (thiourea) |
| ~11.0 - 12.0 | Singlet | 1H | -NH- proton (thiourea, H-bonded) |
¹³C NMR (Expected Chemical Shifts, δ in ppm):
| Chemical Shift (ppm) | Assignment |
| ~27 | -C(=O)CH₃ |
| ~120 - 140 | Aromatic carbons (C₆H₄) |
| ~138 | Aromatic carbon attached to acetyl group |
| ~168 | -C(=O)CH₃ |
| ~180 | -C(=S)- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment |
| ~194 | Molecular ion [M]⁺ |
| Other fragments | Corresponding to the loss of acetyl, thiourea, and other functional groups. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 1-(3-acetylphenyl)-2-thiourea.
Caption: Experimental workflow for the synthesis of 1-(3-Acetylphenyl)-2-thiourea.
Characterization Logic
This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.
